molecular formula C22H20N2OS B2710817 N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide CAS No. 685107-66-8

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide

Cat. No. B2710817
M. Wt: 360.48
InChI Key: GCWOSLNUNAZKEY-UHFFFAOYSA-N
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Description

“N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide” is a chemical compound with the CAS Number: 685107-66-8 . It has a molecular weight of 360.48 and its IUPAC name is N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C22H20N2OS and it has a molecular weight of 360.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Radical Cascade Reactions

A study by Benati et al. (2003) explored the use of aryl radicals with 2-(2-phenylethynyl)phenyl isothiocyanate, leading to a radical cascade reaction forming alpha-(arylsulfanyl)imidoyl radicals. These radicals facilitate the formation of thiochromeno[2,3-b]indoles through competitive [4 + 2] and [4 + 1] radical annulations. This process yields a new class of compounds, where the isomer ratio depends on the aryl substituent, demonstrating the potential for synthesizing complex organic molecules using radical cascade methodologies (Benati et al., 2003).

Anti-inflammatory and Antitumor Activities

Harrak et al. (2010) reported the synthesis and characterization of 4-(aryloyl)phenyl methyl sulfones, highlighting their ability to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. These compounds, particularly the N-arylindole derivative, showed significant anti-inflammatory activity and antitumor effects in vitro, underscoring their potential as pharmaceutical agents (Harrak et al., 2010).

Electrophilic Sulfenylation

Eggers et al. (2007) described the intramolecular sulfoxide electrophilic sulfenylation in 2- and 3-indoleanilides, a process that only occurs with specific amidic N-alkylation, leading to the formation of indolo[3,2-b]-1,5-benzothiazepinones. This selective cyclization offers a pathway for synthesizing complex heterocyclic structures, which could be valuable in medicinal chemistry (Eggers et al., 2007).

Leukotriene D4 Antagonists

Research by Musser et al. (1990) into N-[(arylmethoxy)phenyl] compounds yielded potent inhibitors of leukotriene D4 (LTD4), a key mediator in inflammatory processes. These compounds, especially the hydroxamic acid and sulfonyl carboxamide series, have shown significant potential in orally inhibiting bronchoconstriction, pointing to their application in treating asthma and other inflammatory diseases (Musser et al., 1990).

Molecular Structure Analysis

Khan et al. (2012) provided a detailed analysis of N-[(Methylsulfanyl)methyl]benzamide, showcasing the molecular structure and intermolecular interactions within the crystal. This kind of structural analysis is crucial for understanding the physical and chemical properties of novel compounds, aiding in the development of materials and drugs (Khan et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWOSLNUNAZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide

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